

discovery and history of 4-(3,5-Difluorophenyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)benzaldehyde

Cat. No.: B1600043

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An In-depth Technical Guide to **4-(3,5-Difluorophenyl)benzaldehyde**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-(3,5-difluorophenyl)benzaldehyde** (CAS No. 221018-03-7), a key intermediate in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the 3,5-difluorophenyl moiety make this biaryl aldehyde a valuable building block for developing novel therapeutic agents and advanced materials. This document details robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, provides a thorough guide to its spectroscopic characterization, and explores its current and potential applications. The content is tailored for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Fluorinated Biaryl Scaffold

4-(3,5-Difluorophenyl)benzaldehyde is an aromatic organic compound with the molecular formula $C_{13}H_8F_2O$.^[1] Its structure consists of a benzaldehyde ring linked to a 3,5-difluorophenyl group at the 4-position. This specific arrangement, a biaryl system, is a privileged scaffold in drug discovery. The introduction of fluorine atoms at the meta positions of

the phenyl ring is a strategic choice that profoundly influences the molecule's physicochemical and biological properties.^[1]

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine alters the electronic distribution of the aromatic ring, which can modulate the acidity of nearby protons, influence binding affinities with biological targets, and improve membrane permeability.^[1] The dual fluorine substitution at the meta positions creates a unique electron-withdrawing capacity that enhances the molecule's reactivity and potential for specific intermolecular interactions, such as halogen bonding.^[1]

Consequently, **4-(3,5-difluorophenyl)benzaldehyde** is not merely a chemical intermediate but a strategic building block for designing molecules with tailored properties for pharmaceuticals, agrochemicals, and functional materials.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **4-(3,5-difluorophenyl)benzaldehyde** is presented below.

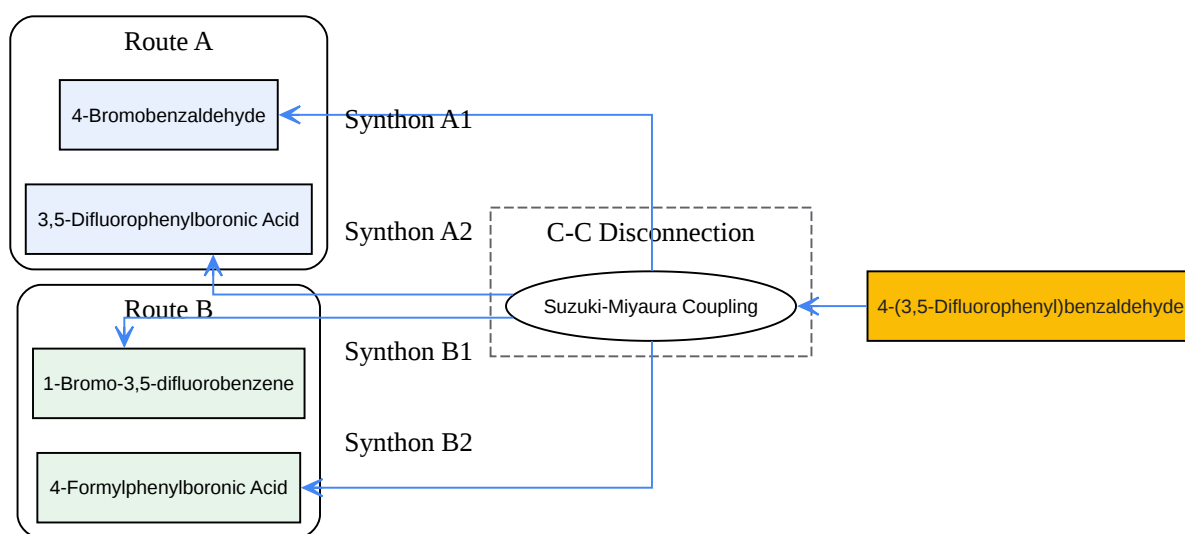
Property	Value	Source
CAS Number	221018-03-7	Smolecule ^[1]
Molecular Formula	C ₁₃ H ₈ F ₂ O	Smolecule ^[1]
Molecular Weight	218.19 g/mol	Smolecule ^[1]
LogP	3.44	Smolecule ^[1]
Polar Surface Area	17.07 Å ²	Smolecule ^[1]

Synthetic Strategies: Constructing the Biaryl Core

The primary challenge in synthesizing **4-(3,5-difluorophenyl)benzaldehyde** lies in the efficient and selective formation of the carbon-carbon bond between the two aromatic rings. While several methods can achieve this, palladium-catalyzed cross-coupling reactions have become the gold standard due to their versatility, functional group tolerance, and high yields.^{[1][3]}

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary synthetic routes based on the Suzuki-Miyaura cross-coupling reaction. The key disconnection is across the C-C bond linking the two phenyl rings.



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References

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